![molecular formula C21H20O4 B2392591 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid CAS No. 332026-26-3](/img/structure/B2392591.png)
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid, also known as PPARδ agonist GW501516, is a synthetic drug that is being researched for its potential benefits in the fields of exercise physiology, cardiovascular health, and metabolic disorders.
Mechanism Of Action
GW501516 is a selective agonist of the peroxisome proliferator-activated receptor delta (5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ), a nuclear receptor that regulates gene expression in a variety of tissues. Activation of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ by GW501516 leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, among other effects. These changes in cellular metabolism may underlie the observed benefits of GW501516 in exercise physiology, cardiovascular health, and metabolic disorders.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and muscle metabolism, reduced inflammation and improved lipid profiles in the cardiovascular system, and improved insulin sensitivity and reduced obesity in metabolic disorders.
Advantages And Limitations For Lab Experiments
One advantage of using GW501516 in lab experiments is that it is a highly specific agonist of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ, which allows researchers to study the effects of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ activation in a controlled manner. However, there are also limitations to using GW501516 in lab experiments, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural ligands for 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ.
Future Directions
There are several potential future directions for research on GW501516. One area of interest is in the development of more specific and potent 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ agonists that may have even greater therapeutic potential. Another area of interest is in the study of the effects of GW501516 in human subjects, as most of the current research has been conducted in animal models. Finally, there is a need for further research on the long-term safety and efficacy of GW501516, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of GW501516 involves several steps, including the reaction of 4-(2-phenylpropan-2-yl)phenol with 2-bromoethyl 2-furancarboxylate, followed by the hydrolysis of the resulting ester to yield the final product. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
GW501516 is being studied for its potential benefits in a variety of scientific fields. In exercise physiology, it has been shown to increase endurance and improve muscle metabolism in animal models. In cardiovascular health, it has been found to reduce inflammation and improve lipid profiles in animal studies. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce obesity in animal models.
properties
IUPAC Name |
5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)24-14-18-12-13-19(25-18)20(22)23/h3-13H,14H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLHKRUHHNBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

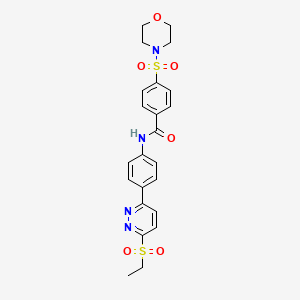
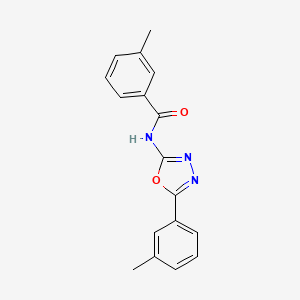
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
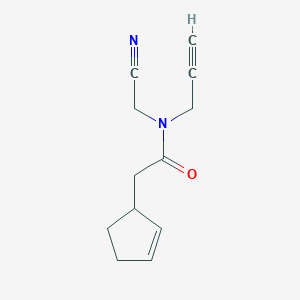

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
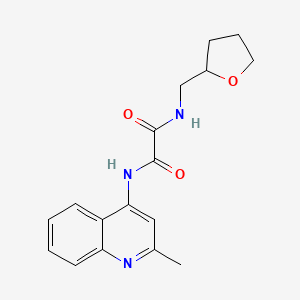

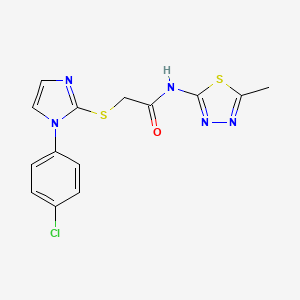
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
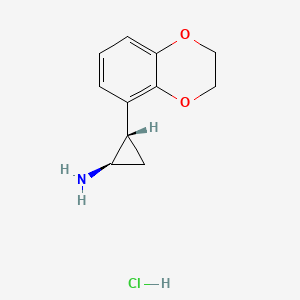
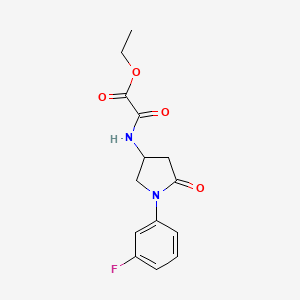

![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)